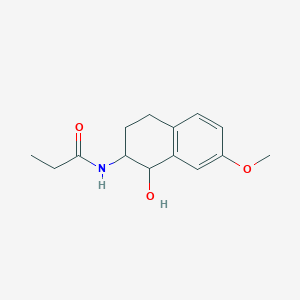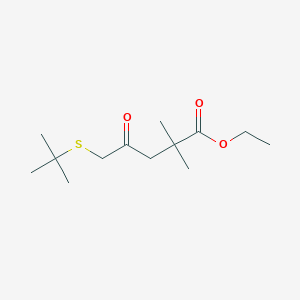
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate
Vue d'ensemble
Description
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a chemical compound with the molecular formula C13H24O3S . It has a molecular weight of 260.4 .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 16 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 ketone (aliphatic), and 1 sulfide .Applications De Recherche Scientifique
Synthesis of Heterocycles
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate: is a valuable synthon in the synthesis of heterocycles. It’s used in multicomponent reactions (MCRs) to create diverse heterocyclic frameworks, which are crucial in pharmaceutical and biological applications . The compound’s ability to introduce sulfur-containing substituents is particularly advantageous for creating compounds with potential therapeutic properties.
Organic Synthesis Methodology
In organic synthesis, this compound serves as a building block for creating complex molecules. Its tert-butylthio group is a strategic functional group that can be manipulated under various conditions to form new bonds, thus expanding the diversity of accessible molecules .
Fluorescent Dyes
The tert-butylthio group in Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate can be utilized to synthesize fluorescent dyes with large Stokes shifts. These dyes are promising for super-resolution microscopy applications, such as stimulated emission depletion (STED) microscopy .
Conjugated Polymers
This compound is also instrumental in the development of conjugated polymers that exhibit fluorescence upon oxidation. Such materials are interesting for sensing applications, particularly for detecting oxidants .
Stable Radicals Synthesis
The synthesis of stable radicals, such as triarylmethyl radicals, employs Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate . These radicals are used in electron paramagnetic resonance (EPR)-based structure determination of biomolecules, both in vitro and within cells .
Catalysts in Multicomponent Reactions
The compound is used to facilitate multicomponent reactions as a catalyst. It can enhance the reaction rates and yields of various organic transformations, making it a valuable tool in synthetic chemistry .
Environmental Chemistry
In environmental chemistry, Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate can be used to develop less harmful reagents and processes. It offers a more compliant route to synthesize materials that are otherwise produced using more hazardous substances .
Material Science
Lastly, in material science, the compound finds application in the creation of functional materials. Its incorporation into materials can lead to the development of new properties, such as enhanced stability or specific reactivity patterns, which are beneficial for various technological applications .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLZUPPVNMMVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393810 | |
| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate | |
CAS RN |
136558-13-9 | |
| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

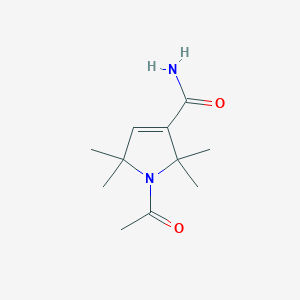




![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)
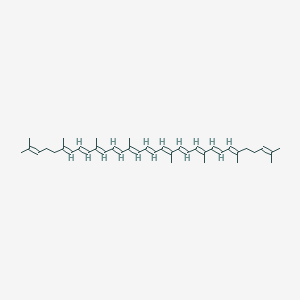

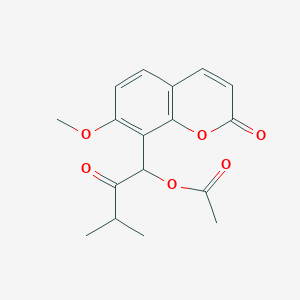
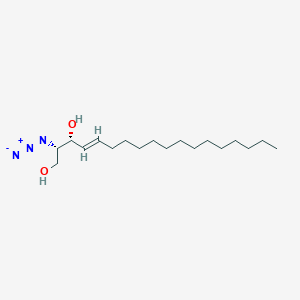
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)
